Unii-tsa990HP1K

概要

説明

- LY-517717は、強力で経口投与可能な第Xa因子(FXa)阻害剤です。血栓症と抗凝固作用を示します。

- 具体的には、LY-517717は、人工股関節または人工膝関節置換術後の静脈血栓塞栓症(VTE)に関する研究の可能性があります .

準備方法

- 残念ながら、LY-517717を調製するための特定の合成経路と反応条件は、私がアクセスした情報源では容易に入手できません。

- 工業的な製造方法は、収率、スケーラビリティ、および費用対効果の最適化を伴う可能性があることは注目に値します。

化学反応の分析

- LY-517717は、酸化、還元、置換などの様々な化学反応を起こす可能性があります。

- これらの反応に使用される一般的な試薬と条件は、具体的な合成経路によって異なり、残念ながら、現時点では提供できません。

- これらの反応から生成される主要な生成物も、反応の種類によって異なります。

科学研究の応用

- LY-517717は、様々な分野で応用が期待されています:

医学: 抗凝固剤として、関節置換術後の血栓予防に使用できる可能性があります。

化学と生物学: 研究者は、FXaとの相互作用を研究し、凝固経路への影響を調査することができます。

産業: 産業応用には、医薬品開発やその他の治療介入などが含まれる可能性があります。

科学的研究の応用

- LY-517717 has potential applications in various fields:

Medicine: As an anticoagulant, it could be used to prevent blood clots after joint replacement surgeries.

Chemistry and Biology: Researchers may study its interactions with FXa and explore its effects on coagulation pathways.

Industry: Industrial applications might involve drug development or other therapeutic interventions.

作用機序

- LY-517717は、凝固カスケードにおける重要な酵素である第Xa因子を阻害することにより効果を発揮します。

- 第Xa因子を阻害することにより、プロトロンビンからトロンビンへの変換を妨げ、最終的に血栓形成を阻止します。

類似化合物との比較

- 直接的な類似化合物のリストはありませんが、LY-517717の独自性は、経口バイオアベイラビリティ、効力、および第Xa因子に対する特異的な標的化にあります。

LY-517717は、主に手術後の血栓予防の文脈における抗凝固作用について研究されていることを覚えておいてください。 さらに情報が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください

生物活性

The compound UNII-TSa990HP1K, also known as Lysinonorleucine, is a derivative of lysine and hydroxylysine. It has garnered attention in the fields of biochemistry and molecular biology due to its role in collagen and elastin cross-linking, which is crucial for maintaining the structural integrity of connective tissues. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

Target of Action

Lysinonorleucine is primarily involved in the cross-linking of collagen and elastin fibers, which are essential components of connective tissues. This cross-linking enhances the mechanical properties of these proteins, contributing to tissue stability and resilience.

Mode of Action

As a derivative of lysine, Lysinonorleucine may influence various biochemical pathways similar to those affected by lysine itself. It is believed to interact with enzymes and proteins, potentially modulating their activity and affecting gene expression related to cell growth and metabolism.

Biochemical Pathways

Lysinonorleucine plays a significant role in protein synthesis and serves as a precursor for several important molecules. It is involved in the synthesis of carnitine, which is essential for energy metabolism.

Cellular Effects

While the cellular effects of Lysinonorleucine are not extensively studied, its structural similarity to lysine suggests it may participate in cell signaling pathways and influence cellular metabolism. Research indicates that lysine derivatives can affect gene expression and enzyme activity, suggesting potential roles for Lysinonorleucine in these processes.

Case Studies

-

Connective Tissue Disorders

Research has shown that altered levels of Lysinonorleucine may be linked to various connective tissue disorders. For instance, higher levels have been observed in keratoconus patients compared to healthy individuals, indicating potential defects in cross-linking mechanisms . -

Aortic Aneurysms

In studies involving copper-deficient pigs, decreased levels of Lysinonorleucine were associated with aortic aneurysms. This highlights the importance of this compound in maintaining the structural integrity of the aorta .

Pharmacokinetics

The pharmacokinetic profile of Lysinonorleucine suggests that its bioavailability may be influenced by various factors such as acetylation, which can alter its uptake into cells. Further studies are needed to fully understand how these factors impact its biological activity .

Applications

Lysinonorleucine has several applications across different fields:

- Chemistry : Used as a biomarker for protein oxidation and cross-linking events.

- Biology : Investigated for its role in studying collagen and elastin integrity.

- Medicine : Potentially useful in developing therapies for aging-related conditions and fibrosis.

- Industry : Employed in producing biomaterials due to its mechanical property-enhancing capabilities .

特性

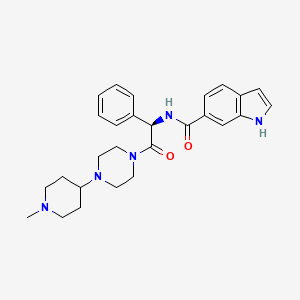

IUPAC Name |

N-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNKVNDKAOGAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953385 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313489-71-3 | |

| Record name | N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。